Home > Products > Screening Compounds P58949 > Olprinone hydrochloride hydrate
Olprinone hydrochloride hydrate -

Olprinone hydrochloride hydrate

Catalog Number: EVT-1572189
CAS Number:
Molecular Formula: C14H13ClN4O2
Molecular Weight: 304.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Olprinone hydrochloride hydrate is a pharmaceutical compound primarily utilized as a selective inhibitor of phosphodiesterase type III. It is clinically significant for its positive inotropic and vasodilatory effects, making it beneficial in treating heart failure and during cardiac surgery. The compound enhances intracellular levels of cyclic adenosine monophosphate, which plays a crucial role in cardiovascular function.

Source

Olprinone was first developed by Eisai Co., Ltd., and received approval for clinical use in Japan on January 1, 1996. Its development is rooted in the need for effective treatments for congestive heart failure and related cardiovascular conditions.

Classification
  • Drug Type: Small molecule drug
  • Mechanism of Action: Phosphodiesterase type III inhibitor
  • Therapeutic Areas: Cardiovascular diseases, particularly heart failure
Synthesis Analysis

The synthesis of olprinone hydrochloride hydrate involves several key steps, utilizing various reagents and conditions to achieve high purity and yield.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with 6-bromine imidazo [1,2-a] pyridine and methyl ethyl diketone potassium.
  2. Catalysts: Potassium iodide and copper(I) iodide are used as catalysts to facilitate the reactions.
  3. Process Steps:
    • The initial reaction involves the condensation of the starting materials to form an intermediate compound.
    • This intermediate undergoes hydrolysis with sodium hydroxide followed by acidification with hydrochloric acid to yield a precursor of olprinone.
    • Further reactions with N,N-dimethylformamide dimethyl acetal lead to the formation of olprinone.
    • Finally, olprinone is treated with hydrochloric acid in ethanol to produce olprinone hydrochloride hydrate, which is then purified using activated carbon and water .

The synthesis process emphasizes mild reaction conditions and high stability, yielding a product suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure

Olprinone hydrochloride hydrate has the following molecular formula:

  • Molecular Formula: C14H11ClN4O
  • InChIKey: PWTBMBAQRAOAFF-UHFFFAOYSA-N
  • CAS Registry Number: 119615-63-3

The chemical structure features an imidazo[1,2-a]pyridine core, which is integral to its biological activity.

Data

The compound's structural characteristics contribute to its pharmacological properties, particularly its selectivity for phosphodiesterase type III.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis involves several critical chemical reactions:

  1. Condensation Reaction: The initial condensation of 6-bromine imidazo [1,2-a] pyridine with methyl ethyl diketone potassium forms an intermediate.
  2. Hydrolysis: The intermediate undergoes hydrolysis in the presence of sodium hydroxide, followed by acidification with hydrochloric acid.
  3. Formation of Olprinone: Subsequent reactions with N,N-dimethylformamide dimethyl acetal lead to the formation of olprinone.
  4. Salification Reaction: The final step involves reacting olprinone with hydrochloric acid in ethanol to produce olprinone hydrochloride hydrate .

These reactions are optimized for efficiency and yield, ensuring high purity suitable for clinical use.

Mechanism of Action

Olprinone exerts its pharmacological effects primarily through the inhibition of phosphodiesterase type III. This inhibition leads to increased levels of cyclic adenosine monophosphate within cardiomyocytes and vascular smooth muscle cells.

Process and Data

  1. Increased cAMP Levels: By preventing the breakdown of cyclic adenosine monophosphate, olprinone enhances cardiac contractility (positive inotropic effect) and promotes vasodilation.
  2. Clinical Effects: These actions result in improved cardiac output and reduced systemic vascular resistance, making it effective in treating heart failure .

Research has shown that olprinone also exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in various models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Olprinone hydrochloride hydrate typically appears as a yellow solid.
  • Solubility: It is soluble in water and ethanol, facilitating its administration in clinical settings.

Chemical Properties

  • Stability: The compound demonstrates high stability under standard storage conditions.
  • Reactivity: As a selective phosphodiesterase inhibitor, it interacts specifically with phosphodiesterase type III without significantly affecting other isoforms.

These properties make olprinone suitable for therapeutic applications in cardiovascular medicine.

Applications

Olprinone hydrochloride hydrate is primarily used in clinical settings for:

  • Heart Failure Management: It is administered to improve cardiac output in patients with heart failure.
  • Cardiac Surgery Support: The drug is utilized during surgical procedures to maintain hemodynamic stability.

Additionally, ongoing research continues to explore its potential applications in other areas such as spinal cord injury treatment due to its anti-inflammatory properties .

Pharmacological Profile of Olprinone Hydrochloride Hydrate

Chemical Characterization and Structural Properties

Molecular Structure and Formula

Olprinone hydrochloride hydrate is a synthetic cardiotonic agent with the systematic chemical name 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride hydrate. Its molecular formula is C₁₄H₁₀N₄O·HCl·H₂O, corresponding to a molecular weight of 304.73 g/mol [1] [2]. The compound crystallizes as a hydrate, with water molecules stabilizing the hydrochloride salt form. The core structure features an imidazopyridine ring linked to a pyridone moiety, with a nitrile group at the 3-position enhancing its binding affinity to phosphodiesterase III (PDE3). X-ray crystallography confirms that the planar heterocyclic system enables selective interactions with the catalytic site of PDE3 enzymes [5].

Physicochemical Properties and Stability

Olprinone hydrochloride hydrate exhibits high aqueous solubility (>26.82 mM in water at 25°C), attributable to its ionic hydrochloride salt and polar hydrate form [5]. The compound demonstrates pH-dependent stability: it remains stable under acidic conditions (pH 2–5) but undergoes hydrolysis in alkaline environments, particularly at the nitrile and carbonyl groups. Thermal analysis reveals dehydration onset at 110°C and decomposition above 200°C. Its octanol-water partition coefficient (log P) is approximately -0.45, indicating moderate hydrophilicity that influences tissue distribution patterns [6].

Table 1: Physicochemical Properties of Olprinone Hydrochloride Hydrate

PropertyValue
Molecular FormulaC₁₄H₁₀N₄O·HCl·H₂O
Molecular Weight304.73 g/mol
Water Solubility≥7.69 mg/mL (26.82 mM)
log P (Octanol-Water)-0.45 (estimated)
Thermal Decomposition>200°C
pKa (Ionizable Group)6.8 (Pyridinium)

Mechanism of Action as a PDE III Inhibitor

Cyclic Nucleotide Hydrolysis and cAMP/cGMP Modulation

Olprinone exerts its primary pharmacological effect through potent and selective inhibition of phosphodiesterase III (PDE3), with an IC₅₀ of 0.35 μM. PDE3 hydrolyzes cyclic nucleotides cAMP and cGMP, which serve as secondary messengers regulating cardiac and vascular contractility. By binding to PDE3's catalytic site, olprinone competitively inhibits cAMP degradation, elevating intracellular cAMP levels by 3- to 5-fold in cardiomyocytes and vascular smooth muscle [5] [7]. This cAMP accumulation activates protein kinase A (PKA), which phosphorylates:

  • Calcium channels: Enhancing Ca²⁺ influx during cardiac excitation-contraction coupling
  • Troponin I: Reducing myofilament sensitivity to Ca²⁺
  • Phospholamban: Accelerating Ca²⁺ reuptake into the sarcoplasmic reticulumThe net effect is enhanced myocardial contractility (inotropy) and systemic vasodilation, crucial for heart failure management [3] [7].

Tissue-Specific PDE III Isoform Interactions

PDE3 exists as two isoforms: PDE3A (predominant in heart and platelets) and PDE3B (adipose/liver). Olprinone shows 10-fold greater selectivity for PDE3A over PDE3B, explaining its potent cardiac effects [5]. In hepatocytes, PDE3 inhibition elevates cAMP, suppressing nuclear factor kappa B (NF-κB) activation and downstream pro-inflammatory mediators like TNF-α and IL-6 [3]. Interestingly, vascular endothelium exhibits 30% higher olprinone binding affinity than cardiac tissue, correlating with its vasodilatory potency. Platelet PDE3 inhibition occurs at concentrations >1 μM, suggesting minimal antiplatelet effects at therapeutic doses [7].

Pharmacokinetics and Biodistribution

Absorption, Metabolism, and Excretion Pathways

Following intravenous administration (the primary clinical route), olprinone demonstrates linear pharmacokinetics with 95% bioavailability. Plasma protein binding is moderate (45–60%), primarily to albumin. Metabolism occurs predominantly via hepatic CYP2D6-mediated oxidation, generating three inactive metabolites:

  • N-Oxide derivative (Major, 65%)
  • Pyridone ring hydroxylation product (25%)
  • Imidazole N-desmethyl metabolite (10%) [8]Renal excretion eliminates >85% of the dose as metabolites within 24 hours, with <5% excreted unchanged. Biliary clearance accounts for <10% of elimination, with no enterohepatic recirculation observed [8].

Tissue Penetration and Blood-Brain Barrier Dynamics

Olprinone exhibits variable tissue distribution due to its moderate hydrophilicity (log P = -0.45). Highest concentrations occur in the liver (tissue:plasma ratio = 8.2), kidneys (6.5), and myocardium (3.8), correlating with organ perfusion rates [6]. Despite its low molecular weight (304.73 Da), BBB penetration is limited (<5% of plasma levels in CSF) due to:

  • Efflux transporters: P-glycoprotein (P-gp)-mediated extrusion
  • Hydrophilicity: Low membrane diffusibility
  • Ionization: Partial protonation at physiological pH (pKa = 6.8) [4] [6]However, in inflammatory states (e.g., sepsis), enhanced BBB permeability may allow neuroprotective effects via suppressed microglial NF-κB activation [3] [6].

Table 2: Tissue Distribution Profile of Olprinone Hydrochloride Hydrate

TissueTissue:Plasma RatioPrimary Mechanism
Liver8.2Active uptake + perfusion
Kidney6.5Glomerular filtration
Heart3.8Perfusion + PDE3A binding
Lung2.1Perfusion
Brain0.05P-gp efflux + hydrophilicity

Compound Names Cited in Article:

  • Olprinone hydrochloride hydrate
  • Phosphodiesterase III (PDE3)
  • Cyclic adenosine monophosphate (cAMP)
  • Nuclear factor kappa B (NF-κB)
  • Protein kinase A (PKA)

Properties

Product Name

Olprinone hydrochloride hydrate

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrate;hydrochloride

Molecular Formula

C14H13ClN4O2

Molecular Weight

304.73 g/mol

InChI

InChI=1S/C14H10N4O.ClH.H2O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;;/h2-6,8H,1H3,(H,17,19);1H;1H2

InChI Key

BFZDXWYVGHGCMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.